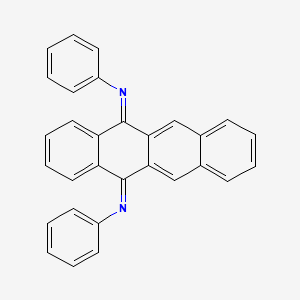
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is a complex organic compound characterized by its unique structure, which includes two phenyl groups attached to a tetracene backbone with diimine functionalities at the 5 and 12 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetracene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.
Introduction of Diimine Groups: The diimine functionalities can be introduced via a condensation reaction between the tetracene derivative and aniline derivatives under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are usually introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Chlorinated phenyl derivatives.
Aplicaciones Científicas De Investigación
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
(5E,12E)-5,12-Octadecadienoic acid: Similar in having conjugated double bonds but differs in its aliphatic chain structure.
(5E,12E)-2-Hydroxy-4-oxo-5,12-henicosadien-1-yl acetate: Shares the (5E,12E) configuration but has different functional groups and applications.
Uniqueness
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is unique due to its tetracene backbone and diimine functionalities, which confer distinct electronic properties making it suitable for optoelectronic applications.
Propiedades
Número CAS |
928016-31-3 |
|---|---|
Fórmula molecular |
C30H20N2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-N,12-N-diphenyltetracene-5,12-diimine |
InChI |
InChI=1S/C30H20N2/c1-3-13-23(14-4-1)31-29-25-17-9-10-18-26(25)30(32-24-15-5-2-6-16-24)28-20-22-12-8-7-11-21(22)19-27(28)29/h1-20H |
Clave InChI |
WNBSZJQVSWVRBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
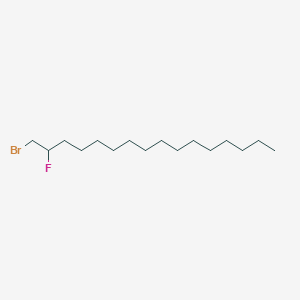
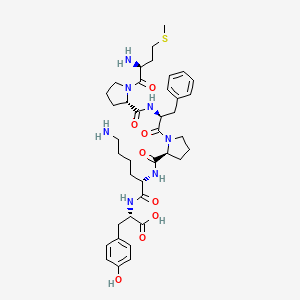
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
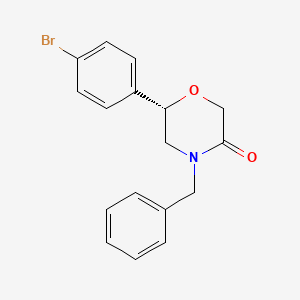
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

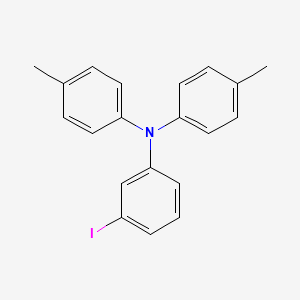
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

